2-Isopropylthiazolidine

Description

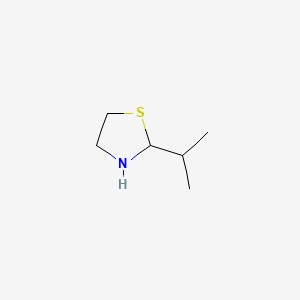

Structure

2D Structure

3D Structure

Properties

CAS No. |

24050-11-1 |

|---|---|

Molecular Formula |

C6H13NS |

Molecular Weight |

131.24 g/mol |

IUPAC Name |

2-propan-2-yl-1,3-thiazolidine |

InChI |

InChI=1S/C6H13NS/c1-5(2)6-7-3-4-8-6/h5-7H,3-4H2,1-2H3 |

InChI Key |

KJSKELRHBZJJIK-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1NCCS1 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Direct Synthesis of 2-Isopropylthiazolidine

The direct synthesis of this compound typically involves the condensation reaction between isobutyraldehyde (B47883) and a suitable amino thiol, most commonly cysteine.

Reaction Pathways and Mechanistic Considerations

The fundamental reaction for forming the this compound ring is the condensation of a carbonyl compound, in this case, isobutyraldehyde, with cysteine. The generally accepted mechanism proceeds through the initial formation of a Schiff base (imine) between the aldehyde and the amino group of cysteine. This is followed by an intramolecular nucleophilic attack of the thiol group onto the imine carbon, leading to the cyclization and formation of the thiazolidine (B150603) ring. The reaction can be influenced by the nature of the solvent and the presence of acid or base catalysts.

In some instances, the reaction can be initiated by the formation of an imine, which then undergoes a rapid intramolecular nucleophilic attack by the thiol group. This cyclization can proceed from either face of the imine, potentially leading to a mixture of diastereomers if a chiral aldehyde or amino acid is used. The size and electronic nature of the substituents on both the aldehyde and the amino thiol can significantly influence the rate and outcome of the cyclization.

Optimization of Synthetic Conditions

The optimization of synthetic conditions is crucial for achieving high yields and purity of this compound. Key parameters that are often adjusted include temperature, solvent, and the use of catalysts. For instance, performing the reaction in a suitable solvent at an elevated temperature can increase the reaction rate. One-pot, multi-component reactions are also being explored to streamline the synthesis of related heterocyclic structures, which can offer high efficiency and reduce waste. researchgate.net

| Parameter | Condition | Effect on Yield/Purity |

| Temperature | Elevated | Increased reaction rate |

| Solvent | Various | Can influence reaction pathway and product isolation |

| Catalyst | Acid or Base | Can accelerate the initial imine formation |

Synthesis of Functionalized this compound Derivatives

The core this compound scaffold can be further modified to introduce various functional groups, leading to a diverse range of derivatives with specific properties.

Formation of this compound-4-carboxylic Acid and Analogues

A significant class of functionalized derivatives is the this compound-4-carboxylic acids. These are typically synthesized by reacting isobutyraldehyde with cysteine, which possesses a carboxylic acid group at the 4-position of the resulting thiazolidine ring. google.com The reaction of aromatic aldehydes with (R)-cysteine in boiling acidified methanol (B129727) has been shown to produce diastereomeric mixtures of the corresponding 2-(aryl substituted) thiazolidine-4-carboxylic acids. researchgate.net

The synthesis of these analogues can also be achieved through enzymatic methods. For example, 2-amino-thiazoline-4-carboxylic acid can be enzymatically converted to L-cysteine, which then reacts with a carbonyl compound like acetone (B3395972) or acetaldehyde (B116499) to form the corresponding 2-substituted thiazolidine-4-carboxylic acid. google.com

| Reactants | Product |

| Isobutyraldehyde, Cysteine | This compound-4-carboxylic acid |

| Aromatic Aldehydes, (R)-Cysteine | Diastereomeric mixture of 2-(aryl substituted) thiazolidine-4-carboxylic acids researchgate.net |

| 2-Amino-thiazoline-4-carboxylic acid, Acetone (enzymatic) | 2,2-Dimethylthiazolidine-4-carboxylic acid google.com |

Conversions to Thiazolidin-2-ones and other Related Heterocycles

This compound derivatives can serve as precursors for the synthesis of other heterocyclic systems, such as thiazolidin-2-ones. An improved, less hazardous method for synthesizing L-2-oxothiazolidine-4-carboxylic acid that avoids the use of phosgene (B1210022) has been developed. nih.gov This procedure is also adaptable for preparing radiolabeled compounds. nih.gov

Furthermore, the thiazolidine ring can be a starting point for more complex structures. For example, 2-iminothiazolines can be synthesized through a one-pot multicomponent reaction involving isocyanides, amines, sulfur, and 2'-bromoacetophenones under aqueous conditions. researchgate.net

Stereoselective Synthesis and Chiral Induction Strategies

Controlling the stereochemistry during the synthesis of this compound and its derivatives is a critical aspect, particularly when the desired product has specific biological or chemical properties dependent on its three-dimensional structure. Stereoselective synthesis aims to produce a single stereoisomer out of many possibilities. wiley.com

Strategies for achieving stereoselectivity often involve the use of chiral starting materials, such as L-cysteine or D-cysteine, which can induce chirality at the newly formed stereocenter at the 2-position of the thiazolidine ring. The choice of reactants and reaction conditions can influence the diastereomeric ratio of the products. For example, the reaction of 4-nitrobenzaldehyde (B150856) with (R)-cysteine under specific conditions initially afforded a single isomer of 2-(4-nitrophenyl)thiazolidine-4-carboxylic acid, which later epimerized into a diastereomeric mixture. researchgate.net

Chiral induction strategies can also involve the use of chiral auxiliaries or catalysts to direct the stereochemical outcome of the reaction. The principles of stereoselective synthesis emphasize understanding the three-dimensional aspects of transition states to predict and control the formation of specific stereoisomers. wiley.com

Application of this compound-2-thione as a Chiral Auxiliary

This compound-2-thione stands out as a versatile chiral auxiliary, particularly in the realm of asymmetric synthesis. nih.gov Its rigid heterocyclic structure and the steric influence of the isopropyl group play a crucial role in directing the approach of reagents, leading to highly stereoselective transformations. sigmaaldrich.com This auxiliary is frequently employed in aldol (B89426) reactions, alkylations, and other carbon-carbon bond-forming reactions to generate enantiomerically enriched products. researchgate.net

The application of N-acyl-2-isopropylthiazolidine-2-thiones in diastereoselective reactions is well-documented. For instance, the aldol reaction of the chlorotitanium enolate of N-acylthiazolidinethiones is a key strategy for establishing multiple stereogenic centers with high diastereoselectivity. researchgate.net This methodology has been successfully applied in the total synthesis of complex natural products. researchgate.net

In a notable example, the asymmetric aldol addition of the chlorotitanium enolate of an N-acyl-2-isopropylthiazolidine-2-thione derivative with 2-benzyloxyacetaldehyde furnished the corresponding syn-aldol adduct in high yield and a diastereomeric ratio of 3:1. nih.gov This adduct could then be converted to a cyclic carbamate (B1207046) as a single diastereomer. nih.gov The choice of the N-acyl group and the reaction conditions can be tuned to favor the formation of either the syn or anti aldol products.

The following table summarizes the diastereoselective aldol reaction of an N-acyl-2-isopropylthiazolidine-2-thione derivative.

| Reactant 1 | Reactant 2 | Product | Yield (%) | Diastereomeric Ratio |

| Chlorotitanium enolate of N-acyl-2-isopropylthiazolidine-2-thione | 2-Benzyloxyacetaldehyde | syn-Aldol adduct | 98 | 3:1 |

Beyond stoichiometric applications, chiral thiazolidine derivatives are instrumental in the development of enantioselective catalytic systems. For example, a direct and asymmetric aldol reaction of N-azidoacetyl-1,3-thiazolidine-2-thione with aromatic aldehydes has been developed using a chiral nickel(II)-Tol-BINAP complex as a catalyst. nih.gov This method yields anti α-azido-β-silyloxy adducts with excellent stereocontrol and in high yields. nih.gov The thiazolidinethione scaffold in the product can be readily removed, allowing for the synthesis of di- and tripeptide building blocks. nih.gov

Another significant advancement is the copper-catalyzed asymmetric multicomponent reaction between imines, terminal alkynes, and isothiocyanates. nih.gov This process, utilizing a chiral copper-pybox complex, leads to the enantioselective synthesis of thiazolidine-2-imines with high enantiomeric excesses (60-99% ee) through a highly regioselective intramolecular 5-exo-dig hydrothiolation. nih.gov

The table below details the enantioselective synthesis of thiazolidine-2-imines.

| Catalyst | Reactants | Product | Enantiomeric Excess (%) |

| Chiral copper-pybox complex | Imines, Terminal Alkynes, Isothiocyanates | Thiazolidine-2-imines | 60-99 |

Structural Elucidation and Spectroscopic Characterization

Advanced Spectroscopic Techniques

A variety of spectroscopic methods are employed to probe the structural and electronic characteristics of 2-isopropylthiazolidine, each providing unique insights into its molecular framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by mapping the chemical environments of their constituent atoms, primarily hydrogen (¹H) and carbon-13 (¹³C). organicchemistrydata.org

¹H NMR Spectroscopy: In proton NMR spectra of thiazolidine (B150603) derivatives, the protons on the carbon adjacent to both the sulfur and nitrogen atoms (C2) typically appear as a characteristic signal. For this compound, the methine proton of the isopropyl group is expected to be a multiplet due to coupling with the adjacent methyl protons and the protons on the thiazolidine ring. The chemical shifts of the methylene (B1212753) protons in the thiazolidine ring are also diagnostic, often appearing as complex multiplets due to their diastereotopic nature and coupling with each other and adjacent protons. researchgate.netchemicalbook.comresearchgate.net The specific chemical shifts and coupling constants are sensitive to the solvent and the conformational dynamics of the five-membered ring. pdx.edu

Interactive Data Table: Typical NMR Data for Thiazolidine Derivatives

| Nucleus | Functional Group | Typical Chemical Shift (ppm) |

| ¹H | H-2 (on C-S-N) | ~4.0 - 5.5 |

| ¹H | Ring CH₂ | ~2.8 - 3.5 |

| ¹H | Isopropyl CH | ~2.5 - 3.5 |

| ¹H | Isopropyl CH₃ | ~0.9 - 1.2 |

| ¹³C | C-2 (on C-S-N) | ~60 - 80 |

| ¹³C | Ring CH₂ | ~30 - 50 |

| ¹³C | Isopropyl CH | ~30 - 40 |

| ¹³C | Isopropyl CH₃ | ~15 - 25 |

Note: These are approximate ranges and can vary based on solvent, concentration, and specific molecular structure.

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of fragmentation patterns. youtube.com For this compound, the molecular ion peak (M⁺) in the mass spectrum would correspond to its molecular weight. nist.gov

Common fragmentation pathways for thiazolidine derivatives often involve cleavage of the bonds adjacent to the heteroatoms. openstax.orglibretexts.org For this compound, the loss of the isopropyl group as a radical is a likely fragmentation, leading to a significant peak in the spectrum. Other fragmentations could involve the opening of the thiazolidine ring. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion and its fragments, allowing for the determination of the elemental formula with high accuracy. libretexts.org

Chiroptical Spectroscopy

Chiroptical spectroscopy encompasses a group of techniques that are sensitive to the three-dimensional arrangement of atoms in chiral molecules, providing crucial information about their absolute configuration and conformation. saschirality.orgcas.cz These methods measure the differential interaction of a chiral molecule with left and right circularly polarized light. wiley.com

Vibrational Circular Dichroism (VCD) and Raman Optical Activity (ROA): VCD and ROA are vibrational chiroptical techniques that probe the stereochemistry of chiral molecules. mdpi.comwikipedia.orgchemrxiv.org VCD measures the differential absorption of left and right circularly polarized infrared light, while ROA measures the difference in the intensity of Raman scattered light using circularly polarized incident or scattered light. ru.nlresearchgate.netnih.govscispace.comresearchgate.net For this compound, which is chiral, VCD and ROA spectra would exhibit characteristic positive and negative bands corresponding to its vibrational modes. rsc.orgrsc.org These spectra are highly sensitive to the molecule's conformation and can be used to determine its absolute configuration by comparing experimental spectra with those predicted by quantum chemical calculations. nih.gov

Electronic Circular Dichroism (CD) and Circularly Polarized Luminescence (CPL): Electronic circular dichroism (ECD) measures the differential absorption of left and right circularly polarized light in the ultraviolet-visible region, corresponding to electronic transitions. nih.govaps.orgdtu.dkencyclopedia.pubresearchgate.net The ECD spectrum of this compound would provide information about the stereochemical arrangement of its chromophores. nih.gov Circularly polarized luminescence (CPL) is the emission analogue of ECD, measuring the differential emission of left and right circularly polarized light from a chiral luminophore. nih.gov If this compound or its derivatives can be made to luminesce, CPL could offer further insights into their excited-state stereochemistry.

X-ray Crystallography and Single Crystal Diffraction Studies

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. To perform this analysis, a single crystal of this compound would be required. The diffraction pattern of X-rays passing through the crystal provides detailed information about the atomic positions, bond lengths, bond angles, and torsional angles within the molecule.

This technique would unequivocally establish the conformation of the thiazolidine ring (e.g., envelope or twisted conformation) and the orientation of the isopropyl group relative to the ring. Furthermore, X-ray crystallography would reveal the packing of the molecules in the crystal lattice and any intermolecular interactions, such as hydrogen bonding, that may be present.

Conformational and Stereochemical Analysis

The five-membered thiazolidine ring is not planar and can adopt various puckered conformations, such as envelope and twisted forms. The specific conformation adopted by this compound is influenced by the steric bulk of the isopropyl group and the electronic interactions within the ring.

Computational modeling, in conjunction with experimental data from NMR and chiroptical spectroscopy, is a powerful tool for analyzing the conformational landscape of this compound. By calculating the relative energies of different conformations, it is possible to predict the most stable conformers and their populations at a given temperature. This information is crucial for understanding the molecule's reactivity and its interactions with other molecules. The stereochemistry at the C2 and C4 positions (if substituted) is a key feature of substituted thiazolidines, and its determination is essential for understanding their chemical and biological properties. cas.cz

Computational and Theoretical Investigations

Quantum Chemical Calculations and Electronic Structure Theory

Quantum chemical calculations are fundamental to modern chemistry, enabling the detailed study of electronic structure and its relationship to molecular behavior. For the thiazolidine (B150603) ring system, these calculations are crucial for predicting reactivity, stability, and spectroscopic signatures.

Density Functional Theory (DFT) has become a primary method for investigating the electronic properties of heterocyclic compounds, including thiazolidine derivatives. researchgate.netmdpi.com By approximating the electron density, DFT offers a balance between computational cost and accuracy for predicting molecular geometries, reaction energies, and other electronic parameters. nih.govuni-mainz.de

In studies of related thiazolidine structures, such as 2-imino-thiazolidinone, DFT has been employed to predict fundamental chemical properties like the acid dissociation constant (pKa). nih.govsemanticscholar.org These calculations often involve comparing different DFT functionals and basis sets to benchmark their accuracy against experimental data. For instance, functionals like B3LYP and M06-2X, combined with basis sets such as 6-31G** or 6-311++G(d,p), are commonly used. researchgate.netnih.govdoi.org The choice of a solvation model, like the Conductor-like Polarizable Continuum Model (CPCM) or the Solvation Model based on Density (SMD), is also critical for accurately simulating the behavior of these molecules in solution. nih.govsemanticscholar.org

DFT calculations provide insights into the electronic driving forces behind chemical reactions and interactions. mdpi.com For example, analyzing the electronic structure helps in understanding how a molecule like 2-isopropylthiazolidine might interact with biological targets or participate in chemical synthesis. researchgate.net

Table 1: Examples of DFT Functionals and Basis Sets Used in Thiazolidine Research

| Functional | Basis Set | Application | Reference |

| B3LYP | 6-311++G(d,p) | Vibrational frequencies, NMR chemical shifts, electronic properties of 2-ethoxythiazole. | doi.org |

| M06-2X | 6-31G** | pKa prediction of 2-imino-thiazolidinone. | nih.govsemanticscholar.org |

| PBE | - | Geometry optimization of crystalline polymorphs under pressure. | mdpi.com |

| HSEH1PBE | 6-311++G(d,p) | Spectroscopic and electronic properties of 2-ethoxythiazole. | doi.org |

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comwikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the lowest energy orbital capable of accepting electrons. youtube.com

The energy of the HOMO is related to the molecule's ionization potential and its propensity to act as a nucleophile. researchgate.net Conversely, the LUMO energy relates to the electron affinity and electrophilicity. youtube.comresearchgate.net The HOMO-LUMO energy gap (ΔE) is a critical parameter indicating the molecule's chemical reactivity and kinetic stability. doi.org A smaller gap suggests that the molecule is more polarizable and more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net

For thiazolidine derivatives, FMO analysis can predict the most likely sites for electrophilic and nucleophilic attack. researchgate.net In a study on 2-ethoxythiazole, the HOMO and LUMO energies were calculated using DFT to assess its electronic properties and reactivity. doi.org Such analyses are fundamental in drug design, where understanding the electronic character of a molecule is key to predicting its interactions with a biological receptor. nih.gov

Table 2: Calculated HOMO-LUMO Energies for 2-Ethoxythiazole (a related compound)

| Parameter | B3LYP/6-311++G(d,p) | HSEH1PBE/6-311++G(d,p) |

| HOMO Energy (eV) | -6.4 | -7.1 |

| LUMO Energy (eV) | -0.5 | -0.6 |

| Energy Gap (ΔE) (eV) | 5.9 | 6.5 |

| Data derived from a computational study on 2-ethoxythiazole. doi.org |

Molecular Modeling and Dynamics Simulations

Molecular modeling and, specifically, molecular dynamics (MD) simulations, provide a dynamic view of molecular systems, allowing researchers to observe the time-dependent behavior of molecules and their interactions. mdpi.com These simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals conformational changes, binding events, and thermodynamic properties. mdpi.com

MD simulations have been instrumental in studying how thiazolidine derivatives interact with biological targets. For example, simulations have been used to investigate the binding of 2,4-thiazolidinedione (B21345) derivatives to proteins implicated in diseases like diabetes and Alzheimer's. nih.govnih.gov These studies can reveal the specific amino acid residues involved in binding, the types of interactions (e.g., hydrogen bonds, hydrophobic interactions), and the stability of the ligand-protein complex over time. nih.govrsc.org By calculating the binding free energy, often using methods like MM-GBSA (Molecular Mechanics/Generalized Born Surface Area), researchers can rank potential drug candidates and understand the thermodynamic driving forces of binding. nih.gov This detailed understanding of the dynamic interactions at the active site is crucial for optimizing lead compounds in drug discovery. nih.govresearchgate.net

Table 3: Key Findings from an MD Simulation of a Thiazolidinedione Derivative with a Target Protein

| Finding | Description | Significance |

| Binding Site Identification | MD simulations identified the most probable binding sites of the thiazolidinedione derivative on the protein surface. | Helps in understanding the mechanism of action and provides a target for structure-based drug design. |

| Key Residue Interactions | Specific amino acids (e.g., Tyrosine, Valine, Glutamine) were found to be crucial for binding through hydrogen bonds and π-π stacking. | Provides specific targets for modifying the ligand to improve binding affinity and selectivity. |

| Conformational Changes | The binding of the ligand induced significant conformational changes in the target protein, disrupting its ordered structure. | Demonstrates the functional impact of the ligand on the protein, supporting its inhibitory mechanism. |

| Driving Forces | Hydrophobic interactions were identified as the primary driving force for the binding of the compound to the protein. | Guides the chemical modification of the ligand to enhance its binding properties. |

| Information synthesized from a study on a 2,4-thiazolidinedione derivative. nih.gov |

Theoretical Prediction of Spectroscopic and Chiroptical Properties

Computational methods are widely used to predict and interpret the spectroscopic properties of molecules. Quantum chemical calculations, particularly DFT and its time-dependent extension (TD-DFT), can accurately predict vibrational (infrared and Raman) spectra, nuclear magnetic resonance (NMR) chemical shifts, and electronic (UV-Vis) absorption spectra. doi.orgresearchgate.net

Theoretical calculations of vibrational frequencies can aid in the assignment of experimental IR and Raman spectra. doi.orgresearchgate.net Similarly, calculated NMR chemical shifts, using methods like the Gauge-Independent Atomic Orbital (GIAO) method, provide a powerful tool for structure elucidation and confirmation. doi.org For the related compound 2-ethoxythiazole, DFT calculations have shown good agreement between the computed and experimental vibrational wavenumbers and NMR chemical shifts. doi.org

Furthermore, for chiral molecules like this compound, computational methods can predict chiroptical properties, such as electronic circular dichroism (ECD). TD-DFT is a common method for simulating ECD spectra, which can be used to determine the absolute configuration of a chiral molecule by comparing the calculated spectrum with the experimental one. nih.gov These calculations often require considering vibronic coupling effects to accurately reproduce the experimental band shapes and signs. nih.gov

Table 4: Comparison of Experimental and Calculated Spectroscopic Data for 2-Ethoxythiazole

| Spectroscopic Data | Experimental Value | Calculated Value (B3LYP/6-311++G(d,p)) |

| UV-Vis λmax (in Chloroform) | 258 nm | 233 nm |

| 1H NMR (H5 proton, ppm) | 6.8 | 6.8 |

| 1H NMR (H6 proton, ppm) | 7.2 | 7.3 |

| IR C=N stretch (cm-1) | 1530 | 1528 |

| Data derived from a study on 2-ethoxythiazole. doi.org |

In-Depth Analysis of this compound in Advanced Material Science and Nanomaterials Applications

Initial research indicates a significant gap in publicly available scientific literature specifically detailing the application of this compound in the advanced fields of nanomaterials and material science as outlined. The following sections address the requested topics based on the limited data available, focusing on closely related principles and compounds where direct information on this compound is absent.

Advanced Material Science and Nanomaterials Applications

The use of chiral ligands is a cornerstone in the development of advanced nanomaterials, particularly in the synthesis of metal nanoclusters with tailored properties. These ligands are crucial in controlling the size, stability, and, most importantly, the chiroptical and catalytic functions of the nanoclusters. While a broad range of chiral thiol-containing molecules, such as penicillamine (B1679230) and glutathione, have been extensively studied for these purposes, specific research on 2-Isopropylthiazolidine in this context is not widely documented.

The design of ligands is a critical step in the synthesis of metal nanoclusters. The ligand shell not only provides stability to the inorganic core, preventing aggregation, but also dictates the cluster's solubility and interaction with its environment. For applications in chirality, ligands must possess a stereogenic center.

This compound-4-carboxylic acid, a derivative of L-cysteine, is a chiral molecule that contains a thiol group, making it a potential candidate for stabilizing metal nanoclusters. researchgate.net The synthesis of such thiazolidine (B150603) derivatives is often pursued for their potential biological activities, such as angiotensin-converting enzyme (ACE) inhibition. researchgate.net In the context of nanomaterials, the key features for a ligand are its ability to bind to the metal surface and to transfer its chirality to the nanocluster. Thiol groups (R-SH) are known to form strong bonds with gold and silver surfaces, which is a fundamental requirement for creating stable ligand-protected nanoclusters.

The general approach involves the reduction of a metal salt in the presence of the chiral thiol ligand. The choice of ligand influences the resulting nanocluster's size, atomic structure, and surface properties. While there is extensive literature on using chiral thiols for this purpose, specific studies detailing the use of this compound to create and functionalize gold or silver nanoclusters are not readily found in current scientific publications.

When chiral ligands are used to protect metal nanoclusters, they can induce chirality in the otherwise achiral metal core. This induced chirality gives rise to unique chiroptical properties, which are studied using techniques like circular dichroism (CD) and circularly polarized luminescence (CPL).

Circularly polarized luminescence (CPL) is the differential emission of left and right circularly polarized light by a chiral luminophore. It is a powerful tool for probing the chiral structure of molecules in their excited state. In the realm of nanomaterials, CPL from ligand-protected nanoclusters can be significantly enhanced compared to the CPL of the free ligands.

One study reports the use of CPL spectroscopy to determine the absolute configuration of amino acids by their in-situ reaction with an achiral aldehyde in the presence of a metal ion (Al³⁺) to form a Schiff base complex. researchgate.net This system demonstrates emission enhancement and CPL, which can be used for chiral sensing. researchgate.net Although this application involves a derivative related to this compound, it focuses on the analysis of small molecules rather than the intrinsic CPL properties of nanoclusters protected by this ligand. The phenomenon relies on the formation of a chiral complex that becomes luminescent, but it does not describe the creation of stable, CPL-active nanoclusters with this compound as the protecting ligand.

Luminescence anisotropy, or the dissymmetry factor (g_lum), is a quantitative measure of the degree of circular polarization in the emitted light. It is a crucial parameter for evaluating the performance of CPL-active materials. The value is calculated as the difference between the intensity of left and right circularly polarized emission divided by their sum. For most organic molecules, g_lum values are typically in the range of 10⁻⁵ to 10⁻³. However, in ligand-protected nanoclusters, the chirality can be amplified, leading to potentially larger g_lum values.

There is currently no available data in the scientific literature reporting the luminescence anisotropy or dissymmetry factors for nanoclusters specifically protected by this compound. Research in this area would require the successful synthesis of such nanoclusters and their subsequent characterization using CPL spectroscopy.

Chiral ligand-protected metal nanoclusters are of great interest in enantioselective catalysis. The chiral environment created by the ligand shell on the surface of the nanocluster can enable the selective synthesis of one enantiomer of a chiral product over the other. The efficiency and selectivity of such nanocatalysts are highly dependent on the structure of the chiral ligand.

The potential for this compound and its derivatives in this application would stem from the chiral pockets created at the surface of a metal nanocluster. These pockets could selectively bind to a prochiral substrate in a specific orientation, favoring the formation of one enantiomer. However, a review of current research reveals no studies where this compound has been employed as a ligand in enantioselective nanocatalysis. The development of such a catalytic system would be a novel area of research.

Mechanistic Elucidation of Chemical and Biochemical Processes

Reaction Mechanisms Involving 2-Isopropylthiazolidine Derivatives

The chemical behavior of this compound is largely dictated by the reactivity of the thiazolidine (B150603) ring. A key derivative, this compound-4-carboxylic acid, is commonly formed through the condensation of L-cysteine and isobutyraldehyde (B47883). mdpi.comresearchgate.net This reaction is a cornerstone of its chemistry and a likely parallel to its biosynthesis.

The formation of the thiazolidine ring in these derivatives proceeds through a nucleophilic addition-cyclization mechanism. The thiol group of L-cysteine acts as a nucleophile, attacking the electrophilic carbonyl carbon of isobutyraldehyde. This is followed by an intramolecular cyclization involving the amino group, which attacks the same carbon, leading to the formation of a stable five-membered heterocyclic ring. researchgate.netnanobioletters.com This reaction can produce a mixture of diastereomers, namely (2R,4R) and (2S,4R) isomers, due to the creation of a new stereocenter at the C2 position. nanobioletters.com

The thiazolidine ring of these derivatives can undergo ring-opening reactions, a process of significant biological relevance. Under acidic conditions, the ring can be hydrolyzed, cleaving the molecule to regenerate L-cysteine and isobutyraldehyde. This reversibility is a key aspect of its function as a cysteine prodrug, where the stable thiazolidine derivative is transported into cells and then cleaved to release the active amino acid, L-cysteine. rsc.orgresearchgate.net

| Reaction Type | Reactants | Products | Key Mechanistic Features |

| Ring Formation (Condensation) | L-cysteine, Isobutyraldehyde | This compound-4-carboxylic acid | Nucleophilic attack of thiol on carbonyl, intramolecular cyclization via imine intermediate. researchgate.netnanobioletters.com |

| Ring Opening (Hydrolysis) | This compound-4-carboxylic acid, Acid | L-cysteine, Isobutyraldehyde | Acid-catalyzed cleavage of the thiazolidine ring. rsc.org |

Biosynthetic Pathways and Enzymatic Interactions

The biosynthesis of this compound and its derivatives is believed to mirror its chemical synthesis, primarily involving the condensation of L-cysteine with a specific aldehyde.

The most probable biosynthetic route for this compound-4-carboxylic acid is the enzymatic condensation of L-cysteine with isobutyraldehyde. Isobutyraldehyde is a metabolic intermediate that can be formed from the catabolism of the branched-chain amino acid, valine. This pathway highlights the formation of this compound as a cysteine adduct. The formation of such thiazolidine derivatives from cysteine and various aldehydes has been proposed as a mechanism for the detoxification of reactive aldehydes within cells. researchgate.net

While polyketide synthases (PKSs) are responsible for the biosynthesis of a vast array of natural products, there is currently no direct evidence to suggest their involvement in the formation of the this compound core structure. The established pathway of cysteine-aldehyde condensation appears to be the primary route for its biosynthesis.

The key enzymatic interaction involving this compound derivatives is their hydrolysis to release L-cysteine. This process is fundamental to their role as cysteine prodrugs. The enzymatic cleavage allows for the targeted delivery of cysteine into cells, which can then be utilized for the synthesis of glutathione, a critical intracellular antioxidant. rsc.orgresearchgate.netnih.gov While the broad concept of enzymatic hydrolysis of thiazolidines is established, the specific enzymes responsible for the cleavage of this compound have not been definitively identified in all organisms.

| Process | Precursors | Product | Enzymatic Role |

| Biosynthesis | L-cysteine, Isobutyraldehyde | This compound-4-carboxylic acid | Enzymatic condensation (postulated). researchgate.net |

| Enzymatic Interaction | This compound-4-carboxylic acid | L-cysteine | Enzymatic hydrolysis for prodrug activation. rsc.orgresearchgate.netnih.gov |

Analytical Chemistry and Detection Methodologies

Development of Analytical Protocols for Trace Detection

Trace detection involves identifying minute quantities of a substance, often in the nanogram or picogram range. dhs.gov The development of such protocols is fundamental, especially when dealing with compounds that may be present in microscopic amounts, such as residues in food or biological systems. dhs.gov A robust analytical procedure begins with a detailed description of every step, from sample preparation to the final calculation, ensuring the method's specificity—its ability to accurately assess the analyte in the presence of other components like impurities or matrix effects. europa.eu

For a protocol to be effective, it must be validated. Validation involves assessing several parameters, including accuracy, precision, specificity, detection limit, and quantification limit. europa.eu The detection limit is a critical parameter in trace analysis, representing the lowest amount of an analyte that can be detected but not necessarily quantified with accuracy. Different approaches can be used to determine this limit depending on whether the method is instrumental or non-instrumental. europa.eu High-sensitivity detectors, often used in security screening for hazardous substances, exemplify the technology capable of achieving the precision needed for trace detection. htds.fr1stdetect.com

Quantification of 2-Isopropylthiazolidine Derivatives in Biological and Food Matrices

Quantifying this compound and its derivatives in complex environments like food and biological samples presents unique challenges, primarily due to the "matrix effect." nih.gov The matrix—everything in the sample other than the analyte—can interfere with the analysis by suppressing or enhancing the instrument's signal. nih.govmdpi.com Therefore, analytical methods must be developed to minimize these interferences.

A common strategy involves sample preparation techniques like solid-phase extraction (SPE) to purify the sample before analysis. nih.gov The effectiveness of a quantitative method is evaluated by its accuracy (closeness to the true value) and precision (consistency of results). europa.eunih.gov For instance, in the analysis of various compounds in food matrices such as honey, milk, and tea, methods are considered reliable if they demonstrate good recovery rates (e.g., 64.5–112.2%) and low relative standard deviations (RSDs) for precision (e.g., below 15%). mdpi.com

The development of a quantitative assay requires establishing a linear range and ensuring the method is stability-indicating, meaning it can detect the compound even as it degrades over time. europa.eu Isotope-labeled internal standards are often used in mass spectrometry-based methods to improve the accuracy of quantification by compensating for matrix effects and variations during sample processing. nih.gov

The table below summarizes key parameters for the validation of quantitative analytical methods in biological and food matrices.

| Validation Parameter | Description | Typical Acceptance Criteria |

| Accuracy | The closeness of the test results to the true value. | Recovery of 80-120% of the known amount. europa.eu |

| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly. | Relative Standard Deviation (RSD) < 15%. mdpi.com |

| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (R²) > 0.99. mdpi.comnih.gov |

| Limit of Quantification (LOQ) | The lowest amount of an analyte that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio ≥ 10. |

| Specificity | The ability to assess the analyte unequivocally in the presence of other components. | No interference at the retention time of the analyte. europa.eu |

Chromatographic and Spectrometric Detection Techniques

Chromatography and spectrometry are the cornerstone techniques for the detection and analysis of this compound. These methods separate the compound from other components in a mixture and then identify and quantify it based on its unique physical and chemical properties.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for analyzing volatile compounds. In GC-MS, the sample is vaporized and separated based on its boiling point and interactions with a stationary phase in a capillary column. The separated components then enter a mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, providing a unique "fingerprint" for identification. maxwellsci.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is highly effective for analyzing less volatile or thermally fragile compounds in complex matrices. nih.gov In this technique, the sample is dissolved in a liquid and pumped through a column that separates the components. The eluate from the column is then passed into a mass spectrometer. nih.gov Tandem mass spectrometry (MS/MS) adds another layer of specificity by selecting a specific ion, fragmenting it, and then analyzing the resulting fragments. nih.govnih.gov This method, often using techniques like multiple reaction monitoring (MRM), is extremely sensitive and selective, making it ideal for trace quantification in biological and food samples. nih.gov

Advanced, two-dimensional chromatographic techniques, such as online 2D supercritical fluid chromatography/reversed-phase liquid chromatography (SFC/RPLC), can provide even greater separation power for extremely complex samples. nih.gov

The table below outlines common chromatographic and spectrometric techniques and their applications.

| Technique | Principle of Separation/Detection | Common Application |

| Gas Chromatography (GC) | Separation of volatile compounds based on boiling point and polarity. | Analysis of flavor compounds, environmental samples. nih.gov |

| Liquid Chromatography (LC) | Separation based on interactions with a stationary phase in a column. | Analysis of non-volatile compounds in food and biological samples. researchgate.net |

| Mass Spectrometry (MS) | Ionization of molecules and separation of ions by mass-to-charge ratio. | Identification and structural elucidation of compounds. maxwellsci.com |

| Tandem Mass Spectrometry (MS/MS) | Multiple stages of mass analysis for increased selectivity and sensitivity. | Quantitative analysis of trace compounds in complex matrices. nih.govnih.gov |

Biological Functionalities and Pharmaceutical Research Principles

Broad Spectrum Biological Activities of Thiazolidine (B150603) Scaffolds

The thiazolidine nucleus is a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple, unrelated biological targets, thereby exhibiting a wide range of pharmacological activities. eurekaselect.comnih.gov This versatility stems from the ability to introduce various substituents at different positions on the thiazolidine ring, which can modulate the molecule's physicochemical properties and its interactions with biological macromolecules. nih.govnih.gov

Thiazolidine derivatives have demonstrated a remarkable breadth of biological activities, including:

Antimicrobial Activity: Thiazolidine-based compounds have been extensively studied for their antibacterial and antifungal properties. e3s-conferences.orgfrontiersin.orgnih.govacs.org For instance, certain 4-thiazolidinone (B1220212) derivatives have shown efficacy against both Gram-positive and Gram-negative bacteria. jetir.orgresearchgate.net The antimicrobial action is often dependent on the nature of the substituents on the thiazolidine ring. nih.gov Some derivatives have also been investigated as potential agents against Toxoplasma gondii. frontiersin.org

Antiviral Activity: The thiazolidine scaffold is present in various compounds with antiviral properties, including activity against HIV. e3s-conferences.orgnih.govnih.gov

Anticancer Activity: Numerous thiazolidine derivatives have been synthesized and evaluated for their potential as anticancer agents. eurekaselect.come3s-conferences.orgnih.govresearchgate.net Thiazolidinediones, a class of compounds featuring a thiazolidine ring with two carbonyl groups, have been a particular focus of anticancer research. eurekaselect.comresearchgate.net

Anti-inflammatory and Analgesic Activity: Thiazolidine derivatives have been reported to possess anti-inflammatory and analgesic properties. e3s-conferences.orgscispace.com

Anticonvulsant Activity: The thiazolidine nucleus has been incorporated into molecules exhibiting anticonvulsant effects. e3s-conferences.orgscispace.com

Antidiabetic Activity: Thiazolidinediones, such as Pioglitazone and Rosiglitazone, are well-known for their use in the treatment of type 2 diabetes. nih.gove3s-conferences.orgnih.gov They act as agonists for the peroxisome proliferator-activated receptor-gamma (PPARγ). nih.gov

Antioxidant Activity: Certain thiazolidine derivatives have been shown to possess antioxidant properties. frontiersin.orgnih.gov

The diverse biological profile of the thiazolidine scaffold makes it a highly attractive starting point for the development of new drugs. nih.gov The ability to synthesize a large number of derivatives allows for the fine-tuning of biological activity and the exploration of structure-activity relationships (SAR). researchgate.net

Table 1: Selected Biological Activities of Thiazolidine Scaffolds

| Biological Activity | Examples of Thiazolidine Derivatives | Reference |

| Antimicrobial | 4-Thiazolidinones, 2,4-Thiazolidinediones | e3s-conferences.orgjetir.org |

| Antiviral (including Anti-HIV) | Thiazolidine-4-carboxylic acid derivatives | e3s-conferences.orgnih.gov |

| Anticancer | Thiazolidinediones, 2-imino-4-thiazolidinones | eurekaselect.comresearchgate.net |

| Anti-inflammatory | 4-Thiazolidinone derivatives | e3s-conferences.orgscispace.com |

| Antidiabetic | Pioglitazone, Rosiglitazone (Thiazolidinediones) | nih.govnih.gov |

Applications in Rational Drug Design and Prodrug Strategies

The versatility of the thiazolidine scaffold makes it an excellent candidate for rational drug design, a systematic approach to developing new drugs based on an understanding of their biological targets. patsnap.comnih.gov Computational methods, such as molecular modeling and docking simulations, are employed to predict the interactions between thiazolidine derivatives and their target proteins, guiding the synthesis of more potent and selective compounds. patsnap.comnih.gov

Rational Drug Design:

The process of rational drug design involves identifying a biological target, such as an enzyme or receptor, that plays a key role in a disease. austinpublishinggroup.com The three-dimensional structure of this target is then used to design molecules that can bind to it and modulate its activity. The thiazolidine ring can serve as a core structure that can be elaborated with various functional groups to optimize interactions with the target's binding site. nih.govnih.gov This approach aims to improve the efficacy and reduce the side effects of new drug candidates. patsnap.com

Prodrug Strategies:

A prodrug is an inactive or less active compound that is converted into an active drug within the body. rsc.org This strategy is often used to overcome challenges such as poor solubility, low membrane permeability, or rapid metabolism of the parent drug. rsc.orgblumberginstitute.org The thiazolidine ring can be incorporated into a molecule to create a prodrug. For example, thiazolidines can be synthesized by the condensation of a thiol-containing drug with an aldehyde or ketone. wikipedia.org This reaction is often reversible, and under physiological conditions, the thiazolidine can hydrolyze to release the active thiol-containing drug. scispace.com

This approach has been used to create prodrugs of cysteine and other thiolamines, which are known for their radioprotective effects. The resulting thiazolidine prodrugs often exhibit reduced toxicity compared to the parent compounds. nih.gov

Phosphoramidate (B1195095) Prodrugs:

The phosphoramidate prodrug approach, also known as the ProTide technology, is a strategy to deliver nucleoside monophosphates into cells. nih.gov This method bypasses the often inefficient initial phosphorylation step required for the activation of many nucleoside analog drugs. nih.gov A phosphoramidate prodrug typically consists of an amino acid ester and an aryl group attached to the phosphate (B84403) of a nucleoside. nih.gov

While the direct application of phosphoramidate strategies to 2-isopropylthiazolidine itself is not extensively documented, the principles are relevant to the broader field of drug design involving heterocyclic scaffolds. Thiazolidine derivatives can be functionalized with hydroxyl groups that could potentially be linked to a phosphoramidate moiety. researchgate.netgoogle.com For instance, a study described the synthesis of phosphoramidate derivatives of thiazolidine-2,4-dione, which were then evaluated for their biological activity. researchgate.net This highlights the potential for combining the thiazolidine scaffold with the phosphoramidate prodrug approach to develop novel therapeutics.

Investigation of Interactions with Molecular Targets (General)

Understanding how a drug molecule interacts with its biological target at the molecular level is crucial for drug design and development. nih.gov For thiazolidine derivatives, various techniques are used to study these interactions.

X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy can provide detailed three-dimensional structural information about how a thiazolidine-based inhibitor binds to its target enzyme or receptor. This information is invaluable for understanding the key interactions that contribute to binding affinity and for designing more potent inhibitors.

Computational methods, such as molecular docking and molecular dynamics simulations, are widely used to predict and analyze the binding of thiazolidine derivatives to their targets. nih.gov These methods can help to identify key amino acid residues in the binding site that interact with the ligand and to predict the binding affinity of different derivatives. nih.gov For example, molecular docking studies have been used to investigate the binding of thiazolidine-2-thione derivatives to xanthine (B1682287) oxidase, an enzyme involved in the production of uric acid. nih.govnih.gov These studies revealed that specific hydrogen bonds and hydrophobic interactions were crucial for the inhibitory activity of these compounds. nih.gov

Structure-activity relationship (SAR) studies are another important tool for investigating molecular interactions. researchgate.net By synthesizing a series of related thiazolidine derivatives and evaluating their biological activity, researchers can identify the structural features that are important for activity. This information can then be used to refine the design of new compounds with improved properties. For example, SAR studies on thiazolidinone derivatives have shown that the nature of the substituent at the C-2 and N-3 positions significantly influences their antimicrobial activity. jscholarpublishers.com

Q & A

[Basic] What are the established synthetic routes for 2-Isopropylthiazolidine, and what methodological considerations ensure reproducibility?

To synthesize this compound, researchers typically employ cyclocondensation reactions between thiols and aldehydes/ketones under controlled conditions. Key methodological considerations include:

- Reagent purity : Use high-purity starting materials (e.g., 2-isopropylamine and thioglycolic acid derivatives) to minimize side reactions .

- Reaction monitoring : Track progress via thin-layer chromatography (TLC) or in situ Fourier-transform infrared spectroscopy (FTIR) to optimize reaction time and temperature .

- Reproducibility : Document all parameters (solvent, catalyst, stoichiometry) in detail, adhering to guidelines for experimental transparency .

[Basic] Which spectroscopic and chromatographic techniques are recommended for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) : - and -NMR confirm structural integrity by identifying proton environments (e.g., thiazolidine ring protons at δ 3.5–4.5 ppm) .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .

- High-Performance Liquid Chromatography (HPLC) : Quantify purity using reverse-phase columns with UV detection at 220–260 nm .

[Basic] What safety protocols are critical when handling this compound in laboratory settings?

- Personal protective equipment (PPE) : Wear nitrile gloves, flame-retardant lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods for synthesis and handling to avoid inhalation risks .

- Spill management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose of waste following institutional guidelines .

[Advanced] How can researchers design experiments to investigate the reaction mechanisms involving this compound?

- Kinetic studies : Monitor reaction rates under varying temperatures and concentrations to infer mechanisms (e.g., pseudo-first-order kinetics) .

- Isotopic labeling : Use - or -labeled reactants to trace bond formation/cleavage via NMR or MS .

- Computational modeling : Validate hypotheses with density functional theory (DFT) calculations to predict transition states .

[Advanced] What strategies are effective in resolving contradictions between computational predictions and experimental data for this compound’s properties?

- Cross-validation : Compare results from multiple software (e.g., Gaussian, ORCA) and experimental techniques (e.g., X-ray crystallography) .

- Error analysis : Quantify uncertainties in computational parameters (e.g., basis sets, solvation models) and experimental measurements (e.g., instrument precision) .

- Collaborative review : Engage peer researchers to identify overlooked variables or methodological biases .

[Advanced] What statistical methods are appropriate for analyzing dose-response relationships in pharmacological studies of this compound derivatives?

- Nonlinear regression : Fit data to sigmoidal curves (e.g., Hill equation) to calculate IC or EC values .

- ANOVA with post-hoc tests : Compare dose groups while controlling for type I errors .

- Bootstrap resampling : Assess confidence intervals for small sample sizes .

[Advanced] How should researchers approach stability studies of this compound under varying experimental conditions?

- Forced degradation : Expose the compound to heat (40–80°C), humidity (75% RH), and UV light to identify degradation pathways .

- Analytical validation : Use stability-indicating HPLC methods with photodiode array detectors to track degradation products .

- Kinetic modeling : Apply Arrhenius equations to predict shelf life under storage conditions .

[Advanced] What validation criteria should be applied when developing new analytical methods for this compound quantification?

- ICH guidelines : Validate linearity (R > 0.995), precision (%RSD < 2%), accuracy (recovery 98–102%), and sensitivity (LOD/LOQ) .

- Robustness testing : Vary HPLC parameters (flow rate, column temperature) to assess method resilience .

- Cross-lab verification : Collaborate with independent labs to confirm reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.